

Solubility Profile of Acid-PEG3-C2-Boc: A Technical Guide

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Compound of Interest

Compound Name: Acid-PEG3-C2-Boc

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **Acid-PEG3-C2-Boc**, a bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools. Understanding the solubility of this reagent is critical for its effective handling, storage, and application in various experimental workflows.

Core Concepts: Structural Basis of Solubility

The solubility of **Acid-PEG3-C2-Boc** is dictated by its distinct chemical moieties:

- **tert-Butyloxycarbonyl (Boc) Group:** This lipophilic protecting group enhances solubility in non-polar organic solvents.
- **Polyethylene Glycol (PEG) Linker (PEG3):** The hydrophilic ethylene glycol repeats contribute significantly to solubility in polar organic solvents and aqueous media.
- **Carboxylic Acid Terminus:** The terminal carboxylic acid group can ionize, further influencing solubility in aqueous solutions, particularly at different pH values.

The interplay of these structural features results in a molecule with a broad range of solvent compatibility.

Quantitative and Qualitative Solubility Data

Data on the solubility of **Acid-PEG3-C2-Boc** has been compiled from various sources to provide a comprehensive overview for researchers.

Solvent	Classification	Solubility	Concentration (if available)
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	≥ 175 mg/mL[1]	571.24 mM[1]
Water	Aqueous	Soluble[2][3][4][5]	Not specified
Dichloromethane (DCM)	Chlorinated	Soluble[2][3][4][5]	Not specified
Dimethylformamide (DMF)	Polar Aprotic	Soluble[2][3][4][5]	Not specified

Note: The designation "Soluble" indicates that the compound dissolves in the specified solvent, but the exact quantitative value has not been reported in the available literature. For precise applications, it is recommended to determine the solubility experimentally under the specific conditions of your assay.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific experimental conditions, the following protocols for kinetic and thermodynamic solubility assays are provided.

Kinetic Solubility Assay

This method is a high-throughput approach to assess the solubility of a compound from a DMSO stock solution, mimicking conditions often used in initial screening assays.

Methodology:

- **Stock Solution Preparation:** Prepare a high-concentration stock solution of **Acid-PEG3-C2-Boc** in DMSO (e.g., 10-20 mM).

- **Serial Dilution:** In a multi-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4).
- **Equilibration:** Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) with gentle shaking.
- **Precipitation Detection:** Analyze the samples for the presence of precipitate. This can be done visually or, more quantitatively, using nephelometry (light scattering) or turbidimetry.
- **Quantification (Optional):** For a more precise measurement, the supernatant can be separated from any precipitate by filtration or centrifugation. The concentration of the dissolved compound in the supernatant is then determined using an analytical technique such as HPLC-UV or LC-MS.

Thermodynamic Solubility Assay (Shake-Flask Method)

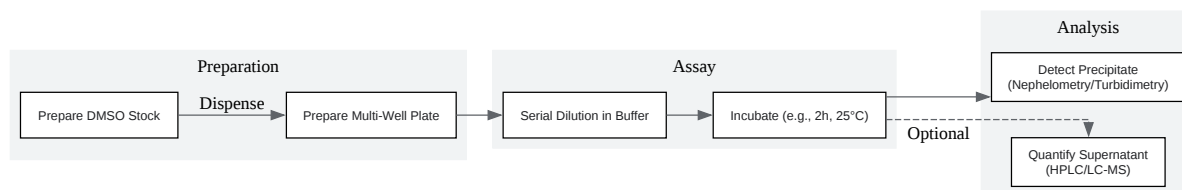
This method determines the equilibrium solubility of a compound, which is a more accurate representation of its intrinsic solubility.

Methodology:

- **Compound Addition:** Add an excess amount of solid **Acid-PEG3-C2-Boc** to a known volume of the desired solvent in a vial.
- **Equilibration:** Tightly seal the vial and agitate it at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.
- **Phase Separation:** Allow the undissolved solid to settle. For a more complete separation, centrifuge or filter the solution to remove all solid particles.
- **Concentration Analysis:** Accurately measure the concentration of the dissolved compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS, or NMR with an internal standard).

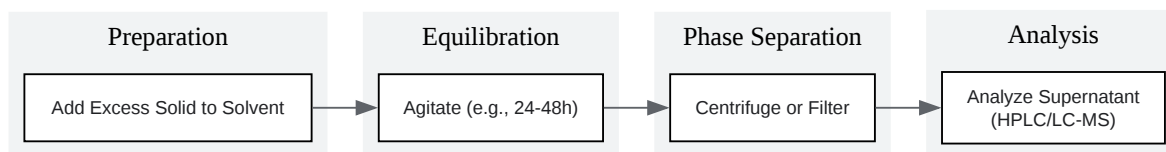
Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for determining kinetic and thermodynamic solubility.



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Kinetic Solubility Workflow



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Thermodynamic Solubility Workflow

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